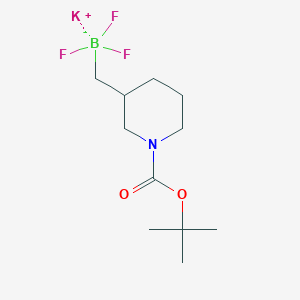![molecular formula C12H22F2N2O2 B13528940 tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)
tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H22F2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a difluoroethyl group, and a piperidine ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2,2-difluoroethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs .
Chemical Reactions Analysis
tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-butyl (2,2-difluoro-2-(piperidin-2-yl)ethyl)carbamate: This compound shares a similar structure but may have different chemical properties and applications.
tert-butyl (2-(piperidin-4-yl)ethyl)carbamate: Another related compound with variations in the piperidine ring position, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H22F2N2O2 |
|---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoro-2-piperidin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-8-12(13,14)9-6-4-5-7-15-9/h9,15H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
SRKWDEUVNQIGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCN1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



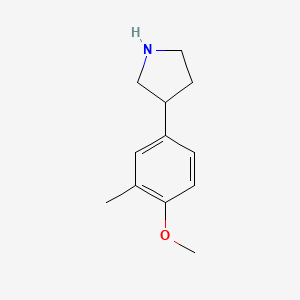
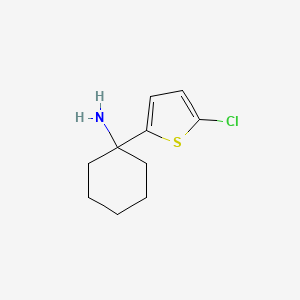
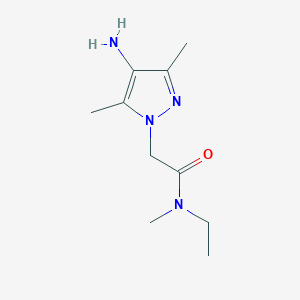





![4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B13528930.png)

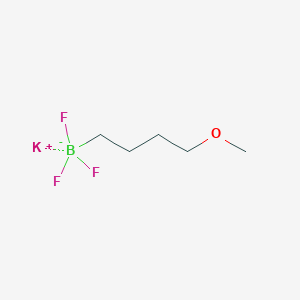
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
